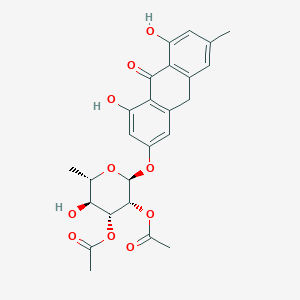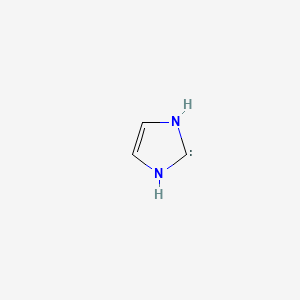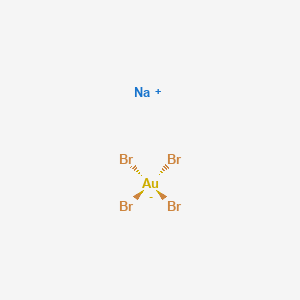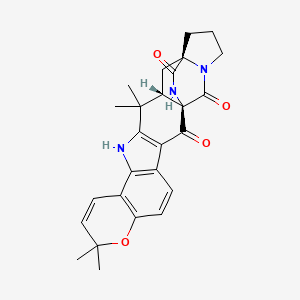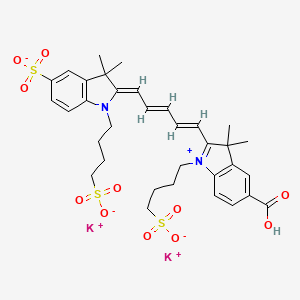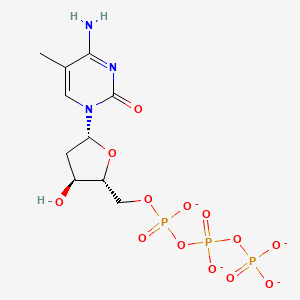
5-methyl-dCTP(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-dCTP(4-) is the 2'-deoxyribonucleoside triphosphate oxoanion that is 5-methyl-dCTP protonated to pH 7.3. It is a conjugate base of a 5-methyl-dCTP.
Scientific Research Applications
Enzymatic Activity and DNA Integrity
The enzyme DCTPP1 (dCTP pyrophosphatase 1) plays a significant role in maintaining the balance of the dCTP pool and the metabolism of deoxycytidine analogues like 5-methyl-dCTP, contributing to the preservation of genome integrity. This enzymatic activity is critical in human cells for the homeostasis and cleansing of the dNTP pool, affecting nuclear and mitochondrial genomes' genetic stability (Requena et al., 2014).
Enhancing Substrate Activity in DNA Polymerase
5-Methyldeoxycytidine has been shown to enhance the substrate activity of DNA polymerase. This feature might be potentially useful in DNA methylation analysis, indicating a crucial role in understanding and utilizing DNA methylation patterns for biological and medical applications (Tian et al., 2013).
DNA Methylation and Cloning Efficiency
Alterations in the DNA methylation status of donor cells, regulated by compounds like 5-methyl-dCTP, significantly influence the early development of porcine cloned embryos. This implies the importance of 5-methyl-dCTP in nuclear reprogramming and its potential impact on cloning efficiency and genetic stability (Huan et al., 2015).
Specificity in Enzymatic Substrate Processing
Orf135 from Escherichia coli, a Nudix hydrolase, exhibits high specificity for pyrimidine (deoxy)nucleoside triphosphates, including 5-methyl-dCTP. This specificity may indicate a significant role in pyrimidine biosynthesis, lipid biosynthesis, and controlling cellular levels of 5-methyl-dCTP, highlighting its importance in various metabolic pathways (O'handley et al., 2001).
Involvement in Cancer Cell Growth and Stemness
Human dCTP pyrophosphatase 1 has been found to modulate the concentration of intracellular 5-methyl-dCTP, affecting global methylation and contributing to phenomena like hypomethylation related to cancer cell growth and stemness maintenance. This underlines its potential as a target for understanding and treating cancer (Song et al., 2015).
properties
Product Name |
5-methyl-dCTP(4-) |
|---|---|
Molecular Formula |
C10H14N3O13P3-4 |
Molecular Weight |
477.15 g/mol |
IUPAC Name |
[[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/p-4/t6-,7+,8+/m0/s1 |
InChI Key |
NGYHUCPPLJOZIX-XLPZGREQSA-J |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



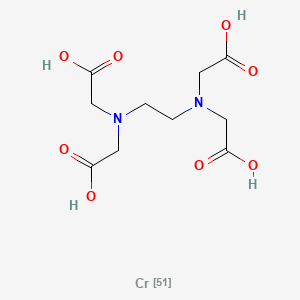
![Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261472.png)
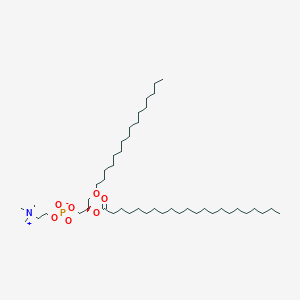
![4-methyl-7-[(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1261475.png)
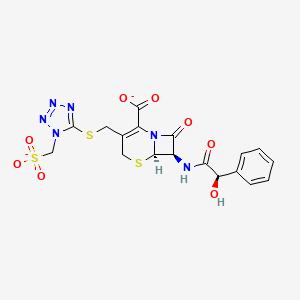
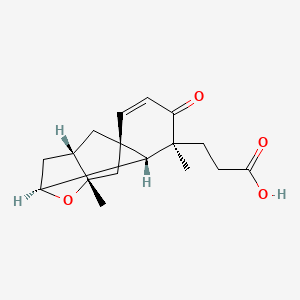
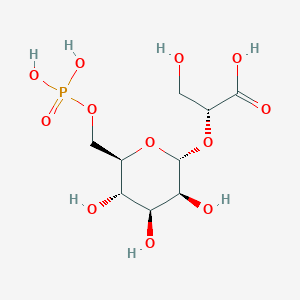
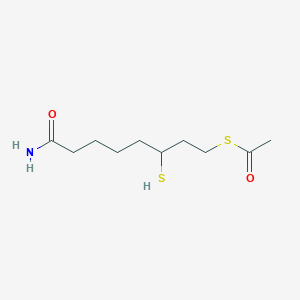
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide](/img/structure/B1261485.png)
